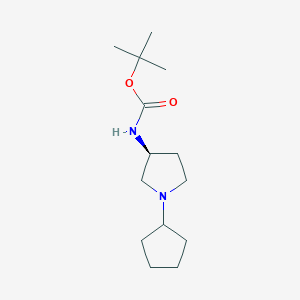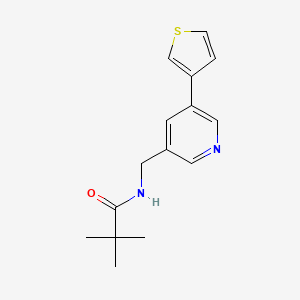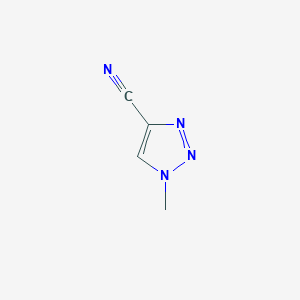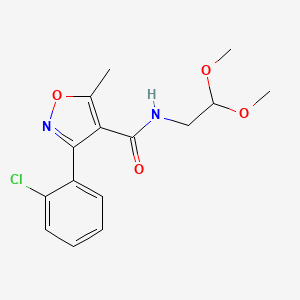
5-Tert-butyl-2-chlor-1,3-benzoxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2-chloro-1,3-benzoxazole is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Tert-butyl-2-chloro-1,3-benzoxazole is 1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
5-Tert-butyl-2-chloro-1,3-benzoxazole is a liquid at room temperature . It has a molecular weight of 209.68 .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“5-Tert-butyl-2-chlor-1,3-benzoxazol” wird in der Proteomikforschung eingesetzt . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in verschiedenen Experimenten verwendet werden, um das Proteinverhalten und die Proteininteraktionen zu verstehen.
Asymmetrische Synthese
Diese Verbindung spielt eine Rolle bei der asymmetrischen Synthese von tert-Butyl-(3R,5S)-6-chlor-3,5-dihydroxyhexanoat . Dies ist ein wichtiges chirales Zwischenprodukt zur Synthese der Seitenkette des lipidsenkenden Medikaments Rosuvastatin . Der Prozess weist eine hohe Stereoselektivität, hohe katalytische Aktivität, relativ milde Reaktionsbedingungen und einen geringen Umweltbelastungsdruck auf .
Biosynthese von Rosuvastatin-Zwischenprodukten
Die Verbindung wird bei der Biosynthese des Rosuvastatin-Zwischenprodukts eingesetzt . Rosuvastatin ist ein Statin-Medikament, das kompetitiv an Hydroxylmethylglutaryl- Coenzym A (HMG-CoA)-Reduktase bindet und die Synthese von Mevalonat hemmt . Dieses Medikament kann den Spiegel von Low-Density-Lipoprotein-Cholesterin im Plasma effektiv senken und so das Risiko einer Atherosklerose und das Auftreten von koronaren Herzerkrankungen verringern .
Entwicklung eines autarken Biokatalysators
Es wurden Forschungsarbeiten zur Entwicklung eines autarken Biokatalysators auf der Basis der Strategie der Koimmobilisierung von Carbonylreduktase und NADP+ durchgeführt . Dieser Biokatalysator erreichte eine in-situ-Cofaktorregeneration und zeigte eine Aktivitätsrückgewinnung von 77,93 % und eine spezifische Aktivität von 70,45 U/g . Der autarke Biokatalysator wird für die asymmetrische Synthese von (3R,5S)-CDHH eingesetzt .
Verbesserung der Carbonylreduktase-Aktivität
Die Verbindung wird in Studien verwendet, um die Aktivität einer synthetisierten stereoselektiven kurzkettigen Carbonylreduktase (SCR) zur Herstellung von (3R,5S)-CDHH zu verbessern . Dieser Prozess umfasst Methoden der Zufallsmutagenese, der Site-Saturation-Mutagenese und der kombinatorischen Mutagenese .
Chemische Synthese
“this compound” wird in der chemischen Synthese verwendet . Es ist aufgrund seiner einzigartigen Struktur und Eigenschaften ein wichtiger Bestandteil in verschiedenen chemischen Reaktionen .
Wirkmechanismus
Mode of Action
It is known that benzoxazoles, the core structure of this compound, can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
Benzoxazoles are known to be involved in a variety of biological processes, but the specific pathways influenced by this particular compound require further investigation .
Biochemische Analyse
Biochemical Properties
5-Tert-butyl-2-chloro-1,3-benzoxazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 5-Tert-butyl-2-chloro-1,3-benzoxazole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAP kinase signaling pathway, which is essential for cell growth and differentiation. Additionally, 5-Tert-butyl-2-chloro-1,3-benzoxazole can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Tert-butyl-2-chloro-1,3-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered gene expression and changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-2-chloro-1,3-benzoxazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Tert-butyl-2-chloro-1,3-benzoxazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-2-chloro-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 5-Tert-butyl-2-chloro-1,3-benzoxazole have been linked to liver toxicity and other adverse effects in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of the compound .
Metabolic Pathways
5-Tert-butyl-2-chloro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs and other substances. These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s role in these pathways highlights its potential impact on overall metabolic processes .
Transport and Distribution
The transport and distribution of 5-Tert-butyl-2-chloro-1,3-benzoxazole within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation in different tissues. Understanding these transport mechanisms is essential for predicting the compound’s effects in vivo .
Subcellular Localization
The subcellular localization of 5-Tert-butyl-2-chloro-1,3-benzoxazole is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-chloro-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHZFICMUDISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)



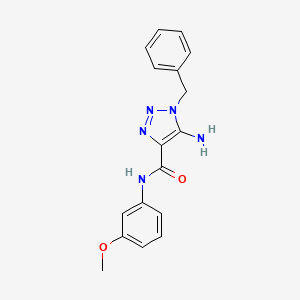
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2364043.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
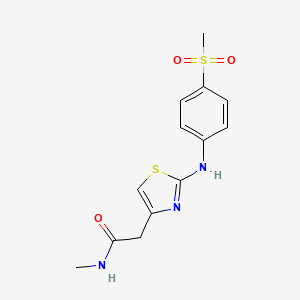
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
![N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2364050.png)
